molecular formula C14H30O B100175 Hexyl octyl ether CAS No. 17071-54-4

Hexyl octyl ether

Cat. No. B100175
CAS RN: 17071-54-4
M. Wt: 214.39 g/mol
InChI Key: KUTWKGLRMXBROO-UHFFFAOYSA-N
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Description

Hexyl octyl ether is a chemical compound with the molecular formula C14H30O . It has a molecular weight of 214.3874 . The IUPAC name for this compound is 1-(Hexyloxy)octane .


Synthesis Analysis

The synthesis of Hexyl octyl ether and similar ethers can be achieved through the dehydration of 1-alkanols over acidic ion-exchange resins . This process involves the reaction of 1-pentanol, 1-hexanol, and 1-octanol to produce di-n-pentyl ether (DNPE), di-n-hexyl ether (DNHE), and di-n-octyl ether (DNOE), respectively . Another method involves the co-etherification of ethanol with 1-octanol .


Molecular Structure Analysis

The molecular structure of Hexyl octyl ether consists of a chain of 14 carbon atoms, 30 hydrogen atoms, and one oxygen atom . The oxygen atom forms an ether linkage between the hexyl and octyl groups .


Physical And Chemical Properties Analysis

Hexyl octyl ether has a molecular weight of 214.3874 . The boiling point is 530.7 K and the fusion point is 246.2 K .

Scientific Research Applications

  • Neuroprotection:

    • Hexyl octyl ether derivatives have shown potential in neuroprotection. A study demonstrated that hexyl, octyl, and dodecyl hydroxytyrosol (HT) ether derivatives reduced brain cell death and oxidative stress in rats, suggesting their effectiveness in neuroprotective applications (Muñoz-Marín et al., 2012).
  • Synthesis of Higher Carbon Ethers:

    • Research on the synthesis of higher carbon ethers, such as hexyl methyl ether and octyl methyl ether, from olefins and alcohols, has been conducted. These ethers are produced using a stainless steel batch reactor and an ion exchange catalyst, highlighting their potential in industrial applications (Snelling et al., 2003).
  • Catalysis in Chemical Reactions:

    • Imidazolium-based tetrachloroindate(III) compounds, including those with hexyl and octyl groups, have been used as catalysts for the tetrahydropyranylation of alcohols, demonstrating their utility in enhancing chemical reactions (Kim & Varma, 2005).
  • Esterification Processes:

    • In a study focusing on the esterification of hexanoic acid with 1-octanol, hexyl-octanoate and di-octyl-ether were formed. This indicates the potential of hexyl octyl ether in facilitating esterification processes, particularly in industrial chemical manufacturing (Schildhauer et al., 2005).
  • Use in Fuel Additives:

    • The study of methyl tertiary hexyl ether and methyl tertiary octyl ether as gasoline oxygenates showed their potential in fuel additives. These ethers could replace methyl tertiary butyl ether (MtBE) in gasoline, indicating their significance in the fuel industry (Snelling et al., 2006).
  • Thermal Behavior in Industrial Applications:

    • The thermal behavior of compounds like octyl oleyl oxide, which are related to hexyl octyl ether, has been studied. These compounds showed good thermal stability, making them potential candidates for industrial lubricants (Dufaure et al., 1999).
  • Application in Polymer Synthesis:

    • In the field of polymer science, hexyl isocyanate and octyl isocyanate were used in the anionic polymerization of isocyanates, demonstrating their role in the creation of polymers with specific properties (Shin et al., 2001).
  • Alkylation in Polylactide:

    • Research on the alkylation of cellulose with octyl groups for improved dispersion in polylactide highlights the application of hexyl octyl ether in enhancing material properties, especially in biopolymers (Bae & Kim, 2015).
  • Photodynamic Therapy:

    • A study on pyropheophorbide‐a derivatives, including octyl ether, showed their subcellular localization patterns and relationship to efficacy in photodynamic therapy, indicating their potential in medical applications (MacDonald et al., 1999).

Safety And Hazards

Hexyl octyl ether should be handled with care. It is advised to avoid ingestion and inhalation, and to ensure adequate ventilation during handling . Contact with skin, eyes, or clothing should be avoided . It is also harmful if swallowed and can cause serious eye damage .

properties

IUPAC Name

1-hexoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-3-5-7-9-10-12-14-15-13-11-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTWKGLRMXBROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333985
Record name Hexyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl octyl ether

CAS RN

17071-54-4
Record name Hexyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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